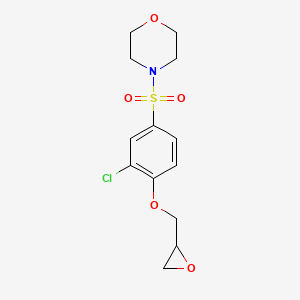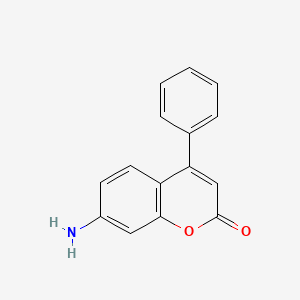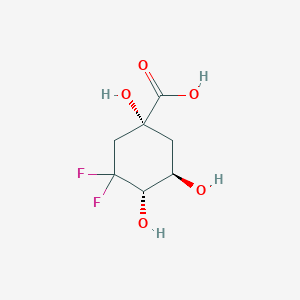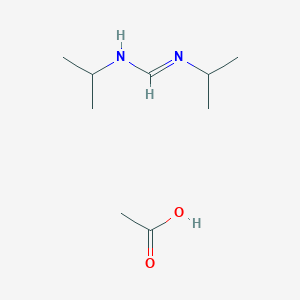
4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and an epoxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine typically involves the reaction of 3-chloro-4-hydroxybenzenesulfonyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with epichlorohydrin to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .
Major Products
The major products formed from these reactions include diols from epoxide ring opening, sulfides from sulfonyl group reduction, and various substituted derivatives from nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)piperidine
- 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)thiomorpholine
Uniqueness
The presence of both an epoxide and a sulfonyl group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research .
Eigenschaften
Molekularformel |
C13H16ClNO5S |
|---|---|
Molekulargewicht |
333.79 g/mol |
IUPAC-Name |
4-[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C13H16ClNO5S/c14-12-7-11(1-2-13(12)20-9-10-8-19-10)21(16,17)15-3-5-18-6-4-15/h1-2,7,10H,3-6,8-9H2 |
InChI-Schlüssel |
KBHVUJGCZXFVTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OCC3CO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12831693.png)



![2-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B12831724.png)

![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)
![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)
![1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)

